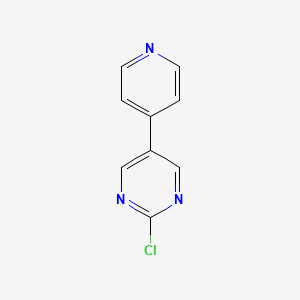

2-Chloro-5-(pyridin-4-yl)pyrimidine

Description

2-Chloro-5-(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted at the 2-position with chlorine and at the 5-position with a pyridin-4-yl group. This structural motif is significant in medicinal chemistry due to the pyrimidine ring’s role in nucleic acid analogs and its ability to interact with biological targets such as kinases and receptors.

Properties

CAS No. |

1211522-15-4 |

|---|---|

Molecular Formula |

C9H6ClN3 |

Molecular Weight |

191.62 g/mol |

IUPAC Name |

2-chloro-5-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-6H |

InChI Key |

BTHXIKXWLGJYPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-pyridylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(pyridin-4-yl)pyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the second position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as dimethylformamide or toluene are commonly used.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-amino-5-(pyridin-4-yl)pyrimidine derivative.

Scientific Research Applications

2-Chloro-5-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.

Agrochemicals: The compound is used in the development of herbicides and fungicides due to its ability to interfere with essential biological pathways in plants and fungi.

Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials, where its electronic properties are advantageous.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-5-(pyridin-4-yl)pyrimidine with its analogs based on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Variations

Substituents on the pyrimidine ring significantly influence electronic properties, solubility, and bioactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (Cl) at the 2-position increases electrophilicity, facilitating nucleophilic substitution reactions, while methoxy (OCH₃) groups enhance electron density, improving solubility and hydrogen-bonding capacity .

- Pyridine vs. Phenyl Substituents : The pyridin-4-yl group (as in the title compound) introduces a planar, aromatic system conducive to π-π interactions with biological targets, whereas phenyl groups (e.g., 4-Cl-phenyl) prioritize hydrophobic interactions .

Physicochemical and Electronic Properties

Quantum chemical calculations on pyrimidine analogs (e.g., 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine) reveal insights into electronic behavior:

- NMR Chemical Shifts : Substituents like Cl and pyridinyl alter electron distribution, affecting ¹H/¹³C NMR shifts. For example, Cl deshields adjacent protons, while pyridine rings induce anisotropic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.